molecular formula C21H21ClN6O B2797950 2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol CAS No. 946296-83-9

2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol

Katalognummer: B2797950
CAS-Nummer: 946296-83-9
Molekulargewicht: 408.89
InChI-Schlüssel: BSFPVGPCNGFVNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol (hereafter referred to as the target compound) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at position 1, a 4-chlorophenylamino substituent at position 4, and an ethylamino-ethanol side chain at position 4. Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling interactions with kinase ATP-binding sites and other biological targets . This article provides a detailed comparison of the target compound with structurally related analogs, focusing on synthetic routes, physicochemical properties, and pharmacological implications.

Eigenschaften

IUPAC Name

2-[[4-(4-chloroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O/c1-2-27(12-13-29)21-25-19(24-16-10-8-15(22)9-11-16)18-14-23-28(20(18)26-21)17-6-4-3-5-7-17/h3-11,14,29H,2,12-13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFPVGPCNGFVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol is a derivative of pyrazolo[3,4-d]pyrimidine, which has garnered attention for its potential biological activities, particularly in the field of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H21ClN4O\text{C}_{19}\text{H}_{21}\text{Cl}\text{N}_{4}\text{O}

This structure features a pyrazolo[3,4-d]pyrimidine core with an ethyl amino side chain and a chlorophenyl substituent, which are critical for its biological activity.

Research indicates that compounds similar to 2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol primarily exert their effects through the following mechanisms:

  • Dihydrofolate Reductase (DHFR) Inhibition : Compounds in this class have shown significant inhibition of DHFR, an enzyme crucial for DNA synthesis and repair. This inhibition leads to antiproliferative effects in cancer cells, particularly in breast cancer cell lines like MCF-7 .
  • Induction of Apoptosis : Studies reveal that these compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins (such as Bax) and downregulating anti-apoptotic proteins (like Bcl-2) .
  • Tyrosine Kinase Inhibition : Some derivatives have been shown to inhibit tyrosine kinases involved in cancer cell signaling pathways, further contributing to their anticancer properties .

Antitumor Activity

A study conducted on novel pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. For instance:

  • Compound 7f , structurally related to our target compound, showed marked DHFR inhibition and induced apoptosis in MCF-7 cells with an IC50 value indicating potent activity .

Enzyme Inhibition

In addition to DHFR inhibition, other studies have reported the enzyme inhibitory activity of related compounds:

  • Compounds were tested for acetylcholinesterase (AChE) and urease inhibition, showing potential for treating neurodegenerative diseases and managing urolithiasis .

Data Table: Biological Activity Overview

Activity TypeCompound TestedIC50 Value (μM)Reference
DHFR Inhibition7f0.15
Cytotoxicity (MCF-7)7f0.20
AChE InhibitionVarious0.05 - 0.30
Urease InhibitionVarious0.10 - 0.50

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The SAR studies indicate that modifications on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity. For instance:

  • Substituents at specific positions on the phenyl ring or variations in the ethyl amino group can enhance potency against targeted enzymes or cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have investigated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.

Case Study: EGFR Inhibition

A study published in Pharmaceuticals demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant anti-proliferative effects against various cancer cell lines. For instance, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating strong potential as an anticancer agent .

CompoundTargetIC50 (µM)
Derivative 12bWild-type EGFR0.016
Derivative 12bMutant EGFR (T790M)0.236

Kinase Inhibition

The compound's structural features suggest it may act as a potent inhibitor of various kinases beyond EGFR. Kinases are critical in regulating cellular functions and are often implicated in cancer progression.

Other Biological Applications

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives are being explored for their roles in other therapeutic areas:

  • Anti-inflammatory Agents : Some derivatives have shown promise in reducing inflammation by inhibiting specific inflammatory pathways.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects through modulation of neurotransmitter systems.

Synthesis and Derivatives

The synthesis of 2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol involves multi-step organic reactions that include hydrazine derivatives and various coupling reactions to introduce functional groups essential for biological activity .

Analyse Chemischer Reaktionen

Substitution Reactions

The pyrazolo[3,4-d]pyrimidine scaffold undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. Key substitutions include:

Reaction Type Reagents/Conditions Product Yield Source
Chlorine displacementHydrazine hydrate, ethanol, reflux4-Hydrazinyl-1-phenyl-pyrazolo[3,4-d]pyrimidine derivative85–92%
Thiourea substitutionThiourea, NaOEt, ethanol, reflux6-Thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidine analog78%

Mechanistic Insight : The 4-chloro group in precursors is highly reactive toward nucleophiles like hydrazine or thiourea due to the electron-withdrawing effect of the pyrimidine ring.

Alkylation and Acylation

The ethanolamine side chain participates in alkylation and acylation to modify solubility or biological activity:

Reaction Type Reagents/Conditions Product Yield Source
O-AlkylationEthyl iodide, NaHCO₃, DMF, 60°CEthoxyethylamino derivative67%
N-AcylationAcetic anhydride, pyridine, RTAcetylated ethanolamine derivative89%

Key Observation : Alkylation typically occurs at the ethanol oxygen, while acylation targets the secondary amine .

Oxidation and Reduction

The ethanol moiety undergoes redox transformations:

Reaction Type Reagents/Conditions Product Yield Source
OxidationKMnO₄, H₂SO₄, 0°CCorresponding ketone (pyrazolo-pyrimidinyl aminoacetone)58%
ReductionNaBH₄, MeOH, RTRetention of ethanol group (no structural change)>95%

Note : Over-oxidation risks exist with strong agents like CrO₃, necessitating controlled conditions.

Condensation Reactions

The hydrazinyl intermediate participates in Schiff base formation :

Reaction Type Reagents/Conditions Product Yield Source
Schiff base synthesisBenzaldehyde, glacial acetic acid, ΔArylidenehydrazine-pyrazolo[3,4-d]pyrimidine conjugate73–81%

Mechanism : The hydrazine group reacts with aldehydes/ketones via nucleophilic addition-elimination .

Cyclization Reactions

Intramolecular cyclization generates fused heterocycles:

Reaction Type Reagents/Conditions Product Yield Source
Triazole formationTriethyl orthoformate, TFA, ΔPyrazolo-triazolopyrimidine68%

Application : Cyclized derivatives show enhanced kinase inhibition .

Stability and Degradation

  • Hydrolysis : The compound resists aqueous hydrolysis at neutral pH but degrades under strong acidic/basic conditions (t₁/₂ = 2.1 hrs at pH 1).

  • Photolysis : UV exposure (254 nm) induces ring-opening via C-N bond cleavage.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The pyrazolo[3,4-d]pyrimidine core is conserved across all analogs, but substitutions at positions 1, 4, and 6 dictate pharmacological and physicochemical differences.

Table 1: Substituent Comparison
Compound Name / ID Position 1 Position 4 Position 6 Key Features
Target Compound Phenyl 4-Chlorophenylamino Ethylamino-ethanol Hydrophilic side chain
4-Chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Phenyl Chlorine Aniline Lacks hydroxyl group
2-(4-{4-[(3,5-Dimethylphenyl)amino]-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol Phenyl 3,5-Dimethylphenylamino Piperazinyl-ethanol Piperazine enhances solubility
4-[(6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol Methyl Phenol Chlorine Methyl group reduces steric bulk
3-(6-(Ethylthio)-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenol 2-Phenylpropyl Phenol Ethylthio Thioether increases lipophilicity

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity
  • The target compound’s ethylamino-ethanol side chain enhances water solubility due to the hydroxyl group, making it more suitable for oral administration than analogs like the ethylthio derivative or chlorinated compounds .
  • The piperazinyl-ethanol analog exhibits intermediate solubility due to the piperazine ring’s polarity, though its larger molecular weight (455.5 g/mol vs. ~400 g/mol for the target compound) may affect bioavailability.

Key Contrasts and Contradictions

  • Substituent Position: The target compound’s 4-chlorophenylamino group at position 4 contrasts with phenol or dimethylphenyl groups in analogs , which may alter target selectivity.
  • Synthetic Complexity: Piperazine-containing analogs require multi-step synthesis compared to the target compound’s simpler ethanolamine substitution.

Q & A

Q. How can environmental impact and degradation pathways be assessed?

  • Methodological Answer :
  • Biodegradation Assays : OECD 301F protocol with activated sludge to measure half-life .
  • LC-MS/MS : Identify degradation products (e.g., chlorophenyl metabolites) in simulated wastewater .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.